Increased Lipophilicity (LogP) Compared to 4-(Trifluoromethoxy)cinnamic Acid
3-Fluoro-4-(trifluoromethoxy)cinnamic acid exhibits a higher calculated LogP (2.82) compared to the mono-substituted analog 4-(trifluoromethoxy)cinnamic acid (LogP 2.68) . This difference of ΔLogP = +0.14 reflects increased lipophilicity conferred by the additional 3-fluoro substituent.
| Evidence Dimension | Calculated LogP (XLogP3 / predicted) |
|---|---|
| Target Compound Data | LogP = 2.82210 (predicted) |
| Comparator Or Baseline | 4-(Trifluoromethoxy)cinnamic acid (CAS 783-13-1), LogP = 2.68300 (predicted) |
| Quantified Difference | ΔLogP = +0.14 (approx. 5.2% relative increase) |
| Conditions | Predicted values from ChemSrc and BOC Sciences databases |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug development.
